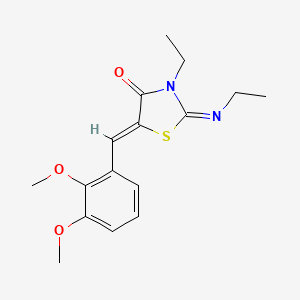

3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, also known as DMNQ, is a quinazoline derivative that has been extensively studied for its potential applications in scientific research. DMNQ is a redox-active compound that has been shown to induce oxidative stress in cells, making it a valuable tool for studying the mechanisms of oxidative stress and the role it plays in various physiological and pathological conditions.

科学的研究の応用

Carbon Dioxide Conversion and Capture

Quinazoline derivatives, including structures similar to the specified compound, have been explored for their potential in carbon dioxide (CO2) capture and conversion. Ionic liquids (ILs) catalyze the transformation of CO2 into valuable quinazoline-2,4(1H,3H)-diones, highlighting an innovative approach to mitigating CO2 emissions while synthesizing industrially relevant compounds (Zhang et al., 2023).

Photosensitive Applications

Photosensitive protecting groups are crucial in synthetic chemistry, with certain quinazoline derivatives, including nitrobenzyl groups, showing promise. These compounds, due to their ability to undergo photochemical transformations, have been identified as potential candidates for developing novel photosensitive materials (Amit, Zehavi, & Patchornik, 1974).

Optoelectronic Materials

Quinazoline derivatives are investigated for their applications in optoelectronics, particularly in the synthesis of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). Their incorporation into π-extended conjugated systems has shown significant potential for creating novel materials for electronic devices (Lipunova et al., 2018).

Medicinal Chemistry Insights

In medicinal chemistry, quinazoline derivatives are recognized for their broad spectrum of biological activities. Certain derivatives have been explored for their potential in treating neurological disorders, demonstrating the versatility and importance of quinazoline structures in drug discovery (Elgemeie, Azzam, & Elsayed, 2019).

Environmental Remediation

Quinazoline derivatives are also explored in environmental applications, particularly in the degradation and remediation of pollutants. Their structural properties can be utilized to enhance the efficiency of degradation processes, offering a pathway to addressing environmental contamination challenges (Husain & Husain, 2007).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3,5-dimethylaniline with 3-nitrobenzaldehyde to form 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3,5-dimethylaniline", "3-nitrobenzaldehyde", "acetic anhydride", "sulfuric acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3,5-dimethylaniline (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq) in acetic anhydride (3.0 eq) and add sulfuric acid (0.1 eq) as a catalyst.", "Step 2: Heat the reaction mixture at 80-90°C for 4-6 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and pour it into ice-cold water.", "Step 4: Collect the precipitate by filtration and wash it with water.", "Step 5: Recrystallize the product from ethanol and dry it under vacuum.", "Step 6: Obtain 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione as a yellow solid." ] } | |

CAS番号 |

899902-34-2 |

製品名 |

3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione |

分子式 |

C23H19N3O4 |

分子量 |

401.422 |

IUPAC名 |

3-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C23H19N3O4/c1-15-10-16(2)12-19(11-15)25-22(27)20-8-3-4-9-21(20)24(23(25)28)14-17-6-5-7-18(13-17)26(29)30/h3-13H,14H2,1-2H3 |

InChIキー |

WLYTVCXWQJMXJQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2573188.png)

![Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2573191.png)

![2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2573195.png)

![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573202.png)

![Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2573205.png)

![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2573209.png)